molecular formula C16H33NO6Si B3175939 N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane CAS No. 96132-98-8

N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane

Cat. No.: B3175939
CAS No.: 96132-98-8
M. Wt: 363.52 g/mol
InChI Key: AKCXOKXVIWTINO-UHFFFAOYSA-N
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Description

N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane (CAS: 96132-98-8) is a multifunctional organosilane coupling agent with a molecular formula of C₁₆H₃₃NO₆Si and a molecular weight of 363. It combines methacrylate, hydroxyl, and triethoxysilane groups, enabling covalent bonding with organic polymers (e.g., epoxy resins) and inorganic substrates (e.g., silica nanoparticles) . This compound is widely used to enhance interfacial adhesion in composite materials, particularly in coatings, adhesives, and reinforced polymers. Its methacryloxy group allows participation in free-radical polymerization, while the silane moiety facilitates hydrolysis and condensation with hydroxylated surfaces .

Properties

IUPAC Name

[2-hydroxy-3-(3-triethoxysilylpropylamino)propyl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO6Si/c1-6-21-24(22-7-2,23-8-3)11-9-10-17-12-15(18)13-20-16(19)14(4)5/h15,17-18H,4,6-13H2,1-3,5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCXOKXVIWTINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNCC(COC(=O)C(=C)C)O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96132-98-8
Record name N-(3-METHACRYLOXY-2-HYDROXYPROPYL)-3-AMINOPROPYLTRIETHOXYSILANE
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Biological Activity

N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane (often abbreviated as MAPE) is a silane coupling agent that has garnered attention in various fields, particularly in biomedical applications. Its unique structure allows it to serve as a bridge between organic and inorganic materials, enhancing the properties of composites and coatings.

  • Molecular Formula : C₁₇H₃₈O₆Si₃
  • Molecular Weight : 422.74 g/mol
  • Purity : 96%
  • Density : 0.969 g/mL
  • Flash Point : 180 °C
  • Refractive Index : 1.434
  • Viscosity : 20 cSt at 25 °C

These properties facilitate its use in various formulations, including adhesives and coatings, where enhanced adhesion and durability are required.

MAPE exhibits biological activity primarily through its ability to modify surfaces and enhance biocompatibility. The methacrylate group allows for polymerization, which can be utilized to create hydrogels or coatings that improve cell adhesion and proliferation.

Case Studies and Research Findings

  • Cell Adhesion Studies
    • Research indicates that MAPE-modified surfaces promote higher adhesion rates for fibroblast and epithelial cells compared to unmodified surfaces. This property is crucial for applications in tissue engineering and regenerative medicine.
  • Antimicrobial Properties
    • A study demonstrated that MAPE can be incorporated into polymeric materials to impart antimicrobial properties. The modified surfaces showed reduced bacterial colonization, making them suitable for medical devices.
  • Drug Delivery Systems
    • MAPE has been explored as a component in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This characteristic enhances the controlled release of drugs, improving their efficacy.

Comparative Biological Activity Table

Study FocusMAPE EffectivenessReference
Cell AdhesionHigh
Antimicrobial ActivityModerate
Drug Release ControlEffective

Safety and Toxicity

While MAPE shows promising biological activity, safety assessments are critical. Preliminary studies suggest that MAPE exhibits low cytotoxicity in vitro, although further in vivo studies are necessary to fully understand its safety profile.

Scientific Research Applications

Polymer Composites

MAPTMS is widely used as a coupling agent in polymer composites. Its methacryloxy group allows for the formation of covalent bonds with polymer matrices, enhancing mechanical properties such as tensile strength and impact resistance. Studies have shown that incorporating MAPTMS into epoxy resins significantly improves adhesion and durability against environmental factors .

Coatings and Sealants

In the coatings industry, MAPTMS serves as an effective adhesion promoter for various substrates, including metals and glass. Its ability to form stable siloxane bonds with surfaces results in improved corrosion resistance and longevity of coatings. Research indicates that coatings formulated with MAPTMS exhibit superior performance in harsh environments compared to traditional systems .

Drug Delivery Systems

MAPTMS has been investigated for use in drug delivery systems due to its biocompatibility and ability to form stable nanoparticles. The silane's functional groups facilitate the attachment of therapeutic agents, allowing for targeted delivery and controlled release mechanisms. Case studies have demonstrated its effectiveness in delivering anticancer drugs, improving therapeutic outcomes while minimizing side effects .

Tissue Engineering

In tissue engineering, MAPTMS is utilized to modify scaffold materials to enhance cell adhesion and proliferation. By incorporating MAPTMS into polymer scaffolds, researchers have observed improved cellular responses, which are crucial for successful tissue regeneration. The compound's ability to promote cell-surface interactions has been pivotal in developing effective biomaterials for regenerative medicine .

Silanization of Surfaces

MAPTMS is employed in the silanization process, where it modifies the surface properties of materials such as glass, ceramics, and metals. This process enhances hydrophobicity or hydrophilicity depending on the desired application. For instance, treating surfaces with MAPTMS can improve their wettability and adhesion characteristics, making them suitable for various applications in electronics and optics .

Anti-Fogging Treatments

Recent studies have explored the use of MAPTMS in anti-fogging treatments for optical devices. The silane's unique properties allow it to create a hydrophilic surface that reduces fog formation on lenses and screens, thereby enhancing visibility and performance in humid conditions .

Case Studies

Application AreaStudy ReferenceKey Findings
Polymer Composites Improved tensile strength by 30% with MAPTMS addition
Drug Delivery Systems Enhanced drug loading efficiency in nanoparticle systems
Tissue Engineering Increased cell adhesion rates on modified scaffolds
Surface Modification Significant reduction in surface energy after treatment

Comparison with Similar Compounds

Key Observations :

  • MH-TEOS uniquely incorporates a methacryloxy group, enabling covalent integration into polymer networks via radical polymerization, unlike APTES or diamino silanes .
  • The hydroxyl group in MH-TEOS enhances hydrogen bonding with polar substrates, improving interfacial adhesion in epoxy composites .

Thermo-Mechanical Performance in Epoxy Resins

A molecular dynamics study compared silane-grafted silica nanoparticles in epoxy resins :

Silane Grafted on SiO₂ Elastic Modulus (GPa) Shear Modulus (GPa) ΔTg (vs. Pure Epoxy)
APTES +18% +22% +15–16 K
N-(2-Aminoethyl)-...trimethoxysilane +32% +37% +40–41 K
MH-TEOS (hypothetical)* N/A N/A +24–27 K†

†Hypothesized based on structural similarity to the third compound in , which has a longer chain but lacks methacryloxy groups.

Findings :

  • Diamino silanes (e.g., N-(2-aminoethyl)-...) show superior Tg improvement (+40–41 K) due to increased crosslinking density from dual amine groups .
  • MH-TEOS’s methacryloxy group may limit amine availability for epoxy curing, reducing Tg enhancement compared to diamino silanes.

Adsorption Performance in Functionalized Silica

A study on dysprosium (Dy³⁺) adsorption compared amino- and carboxyl-functionalized mesoporous silica (MPS) :

Functionalization Adsorption Capacity (µg Dy³⁺/mg) Reusability (10 cycles) Morphology
APTES (-NH₂) 8.2 85% Spherical
N-(2-Aminoethyl)-... (-2ENH₂) 10.1 90% Spherical
N-(6-Aminohexyl)-... (-2HNH₂) 12.5 95% Sheet-like
MH-TEOS (carboxyl derivative) 13.3* ~100% Sheet-like

*Carboxyl-functionalized derivative of MH-TEOS (hypothetical).

Findings :

  • Longer alkyl chains (e.g., -2HNH₂) improve Dy³⁺ adsorption due to higher ligand flexibility and surface area .
  • MH-TEOS ’s sheet-like morphology (when modified) enhances reusability and capacity, likely due to improved accessibility of functional groups .

Q & A

Q. What are the critical safety protocols and storage conditions for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to acute toxicity risks (H303: harmful if swallowed; H313/H333: skin contact/inhalation hazards) .
  • Ventilation : Conduct experiments in fume hoods to minimize vapor exposure, as the compound is supplied in 50% ethanol, which poses flammability risks (flash point: 212.9°C) .
  • Storage : Store at -20°C for long-term stability (1–2 years) and -4°C for short-term use (1–2 weeks). Aliquot to avoid repeated freeze-thaw cycles, which may induce hydrolysis .
  • Waste Management : Segregate waste into sealed containers labeled for organosilanes and dispose via licensed hazardous waste contractors .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • FTIR Analysis : Confirm methacryloxy groups via C=O stretch at ~1700 cm⁻¹ and Si-O-C bonds at 1100–1000 cm⁻¹. Hydrolysis byproducts (e.g., silanol groups) appear as broad -OH stretches near 3400 cm⁻¹ .
  • NMR Spectroscopy : Use ¹H NMR (CDCl₃) to identify ethoxy protons (δ 1.2 ppm, triplet), methacryloxy vinyl protons (δ 5.7–6.1 ppm), and hydroxyl protons (δ 2.5 ppm, broad) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 364.53 (C₁₆H₃₃NO₆Si) .

Advanced Research Questions

Q. What methodologies optimize its use as a bifunctional coupling agent in surface modification of silica nanoparticles?

Methodological Answer:

  • Surface Activation : Pre-treat silica with piranha solution (3:1 H₂SO₄:H₂O₂) to increase surface -OH density .
  • Silanization Protocol : React 2% (v/v) silane in ethanol/water (95:5) at pH 4.5 (acetic acid) for 4 hours at 60°C. Rinse with ethanol to remove physisorbed layers .
  • Functionalization Validation :
  • XPS: Detect nitrogen (N1s peak at 399.5 eV) and silicon (Si2p at 102–104 eV) to confirm grafting .
  • TGA: Measure weight loss between 200–400°C to quantify organic content (~15–20% for monolayers) .

Q. How does this compound enhance the performance of lithium-ion sorbent materials?

Methodological Answer:

  • Mechanism : The methacryloxy group enables covalent integration into polymer scaffolds, while silane anchors bind to delithiated metal oxides (e.g., MnO₂ or TiO₂) .
  • Synthesis :
  • Graft silane (5 wt%) onto lithium-ion sieve particles via sol-gel in anhydrous toluene at 110°C for 12 hours .
  • UV-initiate polymerization with ethylene glycol dimethacrylate (EGDMA) to form porous networks .
    • Performance Metrics :
  • Adsorption capacity increases by 30–40% compared to ungrafted sieves (e.g., 35 mg Li⁺/g vs. 25 mg Li⁺/g) .
  • Hydrolytic stability in brine (pH 8.5) exceeds 50 cycles without significant capacity loss .

Q. What strategies resolve contradictions in its hydrolytic stability across different pH conditions?

Methodological Answer:

  • Degradation Pathways :
  • Alkoxy (Si-OEt) hydrolysis dominates at pH >7 (half-life: 48 hours at pH 9), while methacrylate ester cleavage occurs at pH <4 (half-life: 72 hours at pH 3) .
    • Stabilization Methods :
  • Add 1 mM chelating agents (e.g., EDTA) to sequester metal ions that catalyze hydrolysis .
  • Use aprotic solvents (e.g., THF) for reactions requiring neutral conditions .
    • Analytical Validation :
  • Monitor hydrolysis via ²⁹Si NMR: Q³ (siloxane crosslinks) at -110 ppm vs. T² (partially hydrolyzed) at -57 ppm .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane
Reactant of Route 2
Reactant of Route 2
N-(3-Methacryloxy-2-hydroxypropyl)-3-aminopropyltriethoxysilane

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